6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
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Overview
Description
6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further reacted with suitable aldehydes to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
- 6-(tert-Butyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde .
Uniqueness
6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group and the aldehyde functionality provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-tert-butyl-1,3-dimethyl-6,7-dihydropyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-8-11-9(7-17)6-10(13(2,3)4)14-12(11)16(5)15-8/h6-7,10,14H,1-5H3 |
InChI Key |
PCENSMVDKKZDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(N2)C(C)(C)C)C=O)C |
Origin of Product |
United States |
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